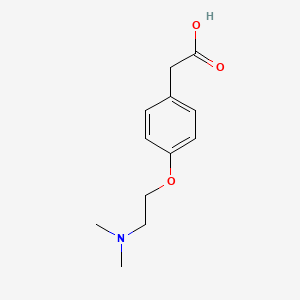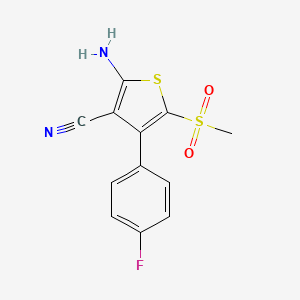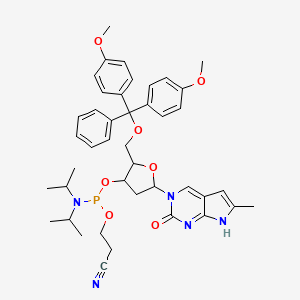
Methyl 5-amino-4-methoxy-2-(trifluoromethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-amino-4-methoxy-2-(trifluoromethyl)benzoate: is an organic compound with the molecular formula C10H10F3NO3 It is a derivative of benzoic acid, featuring a trifluoromethyl group, an amino group, and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-4-methoxy-2-(trifluoromethyl)benzoate typically involves multiple steps. One common method includes the trifluoromethylation of a suitable benzoic acid derivative, followed by the introduction of the amino and methoxy groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). The trifluoromethylation can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions, utilizing automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 5-amino-4-methoxy-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or nitric acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce various substituted benzoates .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Methyl 5-amino-4-methoxy-2-(trifluoromethyl)benzoate is used as a building block for synthesizing more complex molecules. Its trifluoromethyl group imparts unique electronic properties, making it valuable in the design of new materials and catalysts .
Biology and Medicine: This compound has potential applications in drug discovery and development. Its structural features make it a candidate for designing inhibitors or modulators of specific biological pathways. The trifluoromethyl group can enhance the metabolic stability and bioavailability of pharmaceutical compounds .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, such as herbicides and insecticides. Its unique properties can improve the efficacy and environmental profile of these products .
Mecanismo De Acción
The mechanism of action of Methyl 5-amino-4-methoxy-2-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. The amino and methoxy groups can participate in hydrogen bonding and other interactions, further affecting the compound’s biological activity .
Comparación Con Compuestos Similares
- Methyl 4-methoxy-2-(trifluoromethyl)benzoate
- Methyl 3-amino-2-methoxy-4-(trifluoromethyl)benzoate
- Methyl 2-amino-5-(trifluoromethyl)benzoate
Comparison: Methyl 5-amino-4-methoxy-2-(trifluoromethyl)benzoate is unique due to the specific positioning of its functional groups. This arrangement can lead to distinct electronic and steric effects, influencing its reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .
Propiedades
Fórmula molecular |
C10H10F3NO3 |
|---|---|
Peso molecular |
249.19 g/mol |
Nombre IUPAC |
methyl 5-amino-4-methoxy-2-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C10H10F3NO3/c1-16-8-4-6(10(11,12)13)5(3-7(8)14)9(15)17-2/h3-4H,14H2,1-2H3 |
Clave InChI |
XYBWONQJBCSETG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)C(F)(F)F)C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-[(3R)-3-aminopiperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-7-(4,4,4-trideuterio(413C)but-2-ynyl)-4,5-dihydropurine-2,6-dione](/img/structure/B12074633.png)

![N-Benzoyl-5'-O-DMT-2'-O-[(triisopropylsilyloxy)methyl]-adenosine 3'-CE phosphoramidite](/img/structure/B12074653.png)

![3-(Difluoromethyl)imidazo[1,2-A]pyridin-8-OL](/img/structure/B12074659.png)





![[2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium tetrafluoroborate](/img/structure/B12074692.png)

